2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide
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Overview
Description
2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a fluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide typically involves the reaction of 2-fluoroaniline with 2,2,2-trichloroacetaldehyde under controlled conditions to form an intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of derivatives with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the fluorophenyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}propanamide
- 2-methyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide
Uniqueness
2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3FN2O/c1-7(2)10(19)18-11(12(13,14)15)17-9-6-4-3-5-8(9)16/h3-7,11,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGSINBFOJGTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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